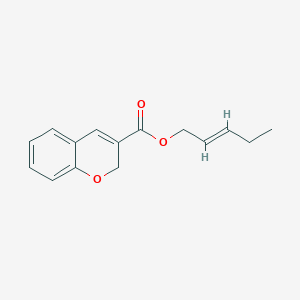
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate typically involves the esterification of 2H-chromene-3-carboxylic acid with (E)-Pent-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Chromene-3-carboxylic acid derivatives.
Reduction: Chromene-3-carbinol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: Another chromene derivative known for its anticoagulant properties.
Flavone: A chromene derivative with antioxidant and anti-inflammatory activities.
Chromone: A structurally similar compound with various pharmacological properties.
Uniqueness
(E)-Pent-2-en-1-yl 2H-chromene-3-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C15H16O3 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
[(E)-pent-2-enyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-2-3-6-9-17-15(16)13-10-12-7-4-5-8-14(12)18-11-13/h3-8,10H,2,9,11H2,1H3/b6-3+ |
Clave InChI |
OJEFIAYUUPCZMS-ZZXKWVIFSA-N |
SMILES isomérico |
CC/C=C/COC(=O)C1=CC2=CC=CC=C2OC1 |
SMILES canónico |
CCC=CCOC(=O)C1=CC2=CC=CC=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


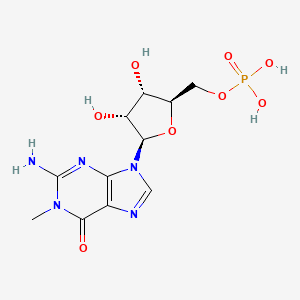

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
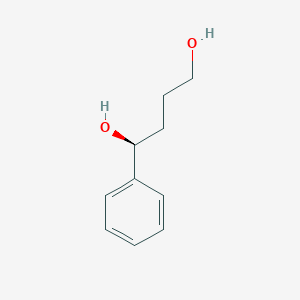
![(6R,7R)-tert-Butyl 7-acetamido-3-(iodomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12933753.png)
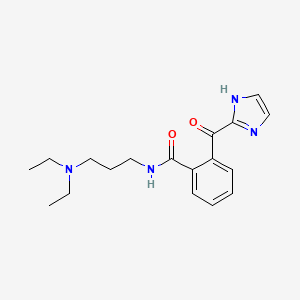
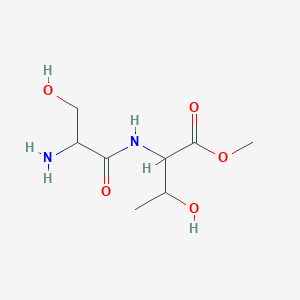
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)

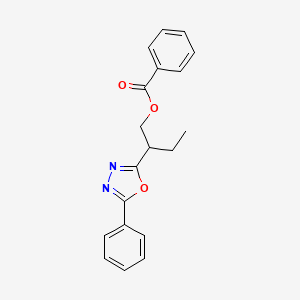
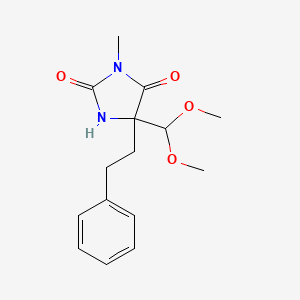
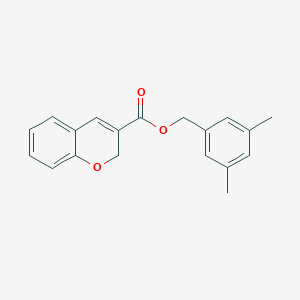

![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
